tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
Description
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate is a chiral ester derivative featuring a naphthalene ring and a tert-butyl ester group. The compound’s stereochemistry at the 3R position and its aromatic substituents make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring enantioselective properties. Its structure combines the steric bulk of the tert-butyl group, which enhances stability and modulates solubility, with the planar aromatic system of naphthalene, which can influence binding interactions in drug-receptor systems.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)11-15(18)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11,18H2,1-3H3/t15-/m1/s1 |
InChI Key |
WGTPOXLMCYURMA-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using various methods, including:
Direct Esterification: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Transesterification: The carboxylic acid is first converted to a methyl or ethyl ester, which is then transesterified with tert-butyl alcohol using a base catalyst, such as sodium methoxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amides, sulfonamides, or carbamates.
Scientific Research Applications
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate with three structurally related compounds, focusing on stereochemistry, functional groups, and applications.
tert-butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)
- Structural Differences: The benzofuran ring in 3p replaces the naphthalene system, reducing aromatic bulk but introducing a heterocyclic oxygen atom. A benzyloxycarbonyl (Cbz) group in 3p provides orthogonal protection for the amino group, contrasting with the free amine in the target compound.
- Synthetic Utility :
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (HD-0021)
- Functional Group Comparison: HD-0021 contains a tetrahydrofuran (THF) ring with amino and carbamate groups, contrasting with the linear propanoate backbone of the target compound. Both compounds share a tert-butyl carbamate group, which is hydrolytically stable under basic conditions .
- Applications :
tert-butyl 3-methyl-2-((...)-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)
- Structural Complexity: Compound 8 incorporates a polycyclic phenanthrene system, offering greater rigidity and lipophilicity than the naphthalene group.
- Synthetic Challenges :
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The 3R configuration in the target compound is critical for enantioselective interactions, as seen in analogs like HD-0021, where chirality dictates biological activity .
- Stability : Tert-butyl esters (e.g., HD-0021) resist hydrolysis under basic conditions but are cleaved by acids, a property shared by the target compound .
- Synthetic Flexibility : The naphthalene group may enhance UV detection in HPLC (as in 3p’s analysis), aiding purification .
Biological Activity
Tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate is a synthetic compound with notable biological activity, primarily due to its structural similarity to natural amino acids. This compound features a tert-butyl group, a naphthalene moiety, and a propanoate backbone, which contribute to its unique properties and potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C15H19NO2
- Molecular Weight : Approximately 245.32 g/mol
- Appearance : Colorless to yellow liquid
- Refractive Index : 1.4960 to 1.4980 at 20°C
The structural complexity of this compound allows it to interact effectively with various biological systems, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. Its interaction with biological targets is facilitated by:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
- Steric Effects : The bulky tert-butyl group influences binding affinity and selectivity.
This compound has shown potential in various applications, including enzyme inhibition and drug development.
Applications in Research
- Enzyme Inhibition Studies : The compound serves as a model for studying enzyme-substrate interactions, particularly in the development of inhibitors for therapeutic targets.
- Pharmacological Potential : Preliminary studies suggest that it may have applications in treating neurological disorders and cancer due to its structural properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl (3R)-3-amino-3-phenylpropanoate | Phenyl group instead of naphthalene | Potentially different electronic properties |
| Tert-butyl (S)-2-amino-4-methylpentanoate | Different backbone structure | Variability in biological activity |
| Benzyl (S)-2-amino-4-methylpentanoate | Benzyl group instead of tert-butyl | Different steric effects |
This table illustrates how variations in substituents and backbone structures can significantly influence the chemical properties and biological activities of these compounds.
Case Study 1: Interaction Profiles
Research has indicated that this compound exhibits significant interaction with specific enzymes, leading to inhibition profiles that suggest potential therapeutic applications. For instance, studies have shown that modifications in its structure can enhance binding affinity to target enzymes involved in metabolic pathways.
Case Study 2: Structural Characterization
A study focused on the structural characterization of similar compounds highlighted the importance of the naphthalene moiety in modulating biological activity. The findings suggest that compounds with bulky hydrophobic groups, like this compound, may exhibit enhanced receptor activation or inhibition properties compared to simpler structures .
Q & A
Basic Research Questions
Q. What are the critical steps and optimized conditions for synthesizing tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate?
- Methodological Answer : Synthesis typically involves (1) coupling the naphthalene moiety to a chiral amino acid precursor, (2) esterification with tert-butyl groups, and (3) purification via chromatography. Key reaction parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) for efficient coupling .
- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates .
- Catalysts : Use of chiral catalysts (e.g., Rh or Pd complexes) to ensure retention of the (3R) configuration .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and enantiomeric purity?
- Structural Confirmation :
- NMR Spectroscopy : and NMR verify stereochemistry (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm) and tert-butyl group presence .
- IR Spectroscopy : Peaks at ~1730 cm confirm ester carbonyl stretching .
- Enantiomeric Purity :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times compared to standards .
- Optical Rotation : Specific rotation values (e.g., [α] = +15° to +25°) validate chiral consistency .
Advanced Research Questions
Q. How does the (3R) stereochemistry influence reactivity in asymmetric synthesis or pharmacological interactions?
- Stereochemical Impact :
- Catalytic Asymmetric Reactions : The (3R) configuration directs regioselectivity in cross-couplings (e.g., Suzuki-Miyaura reactions) due to steric hindrance from the naphthalene group .
- Biological Targets : Molecular docking studies suggest the (3R) enantiomer binds selectively to enzymes like proteases or kinases, modulating activity via hydrophobic interactions with the naphthalene ring .
- Comparative Studies : Enantiomeric pairs (3R vs. 3S) show divergent bioactivity; e.g., (3R) exhibits 10-fold higher inhibition of a kinase target compared to (3S) .
Q. What strategies address challenges in achieving >98% enantiomeric excess (ee) during synthesis?
- Methodological Solutions :
- Chiral Auxiliaries : Use of (R)-BINOL or tert-butanesulfinamide to control stereochemistry during amino acid formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) improve ee via recrystallization .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approaches :
- Molecular Dynamics (MD) Simulations : Assess binding stability of the naphthalene group in hydrophobic pockets (e.g., COX-2 active site) .
- Density Functional Theory (DFT) : Predicts reaction pathways for functionalization (e.g., amidation or ester hydrolysis) based on electron density maps .
- Validation : Experimental IC values correlate with in silico binding affinity scores (Pearson’s ) .
Comparative and Safety Considerations
Q. How does this compound compare to fluorinated analogs in stability and bioactivity?
- Structural Analogs : Fluorinated derivatives (e.g., 3-(2,3,4-trifluorophenyl) variants) show enhanced metabolic stability (t > 6 hrs vs. 2 hrs for non-fluorinated) due to reduced cytochrome P450 metabolism .
- Bioactivity Trade-offs : Fluorination increases lipophilicity (LogP +0.5) but may reduce solubility, requiring formulation adjustments .
Q. What safety precautions are recommended given limited toxicity data?
- Handling Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
